3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl dihydrogen phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F21O4P/c13-3(14,1-2-37-38(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2,(H2,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYKSXMNSXNCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2OP(=O)(OH)2, C12H6F21O4P | |
| Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-, 1-(dihydrogen phosphate) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206380 | |
| Record name | 10:2 Fluorotelomer dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57678-05-4 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057678054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10:2 Fluorotelomer dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Chemical Structure
- Chemical Name : 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl dihydrogen phosphate
- Molecular Formula : C12H1F21O4P
- CAS Number : Not specified in the search results but can be referenced from chemical databases.
Properties
Henicosafluorododecyl dihydrogen phosphate is part of a larger class of perfluorinated compounds (PFCs), which are known for their stability and resistance to degradation. This stability raises concerns regarding their persistence in the environment and potential bioaccumulation.
Research indicates that perfluorinated compounds can interact with biological membranes due to their amphiphilic nature. The phosphate group can facilitate interactions with phospholipid bilayers in cell membranes. This interaction may disrupt cellular functions or alter membrane permeability.
Toxicological Studies
-
Cellular Toxicity : Studies have shown that perfluorinated compounds can induce cytotoxic effects in various cell lines. For instance:
- Liver Cells : Exposure to similar PFCs has resulted in hepatotoxicity characterized by increased oxidative stress markers.
- Immune Cells : Some studies indicate immunotoxic effects leading to altered immune responses.
- Endocrine Disruption : There is evidence suggesting that these compounds may act as endocrine disruptors. They can interfere with hormone signaling pathways by mimicking or blocking hormone receptors.
Case Studies
- A study conducted on the effects of fluorinated compounds on rodent models demonstrated significant alterations in metabolic pathways associated with lipid metabolism and glucose homeostasis. The findings indicated potential links to obesity and diabetes .
- Another investigation focused on reproductive toxicity revealed that exposure to certain PFCs led to decreased fertility rates and developmental issues in offspring .
Persistence and Bioaccumulation
Henicosafluorododecyl dihydrogen phosphate is resistant to environmental degradation processes such as photolysis and hydrolysis. This persistence raises concerns about bioaccumulation in aquatic organisms and potential biomagnification through food webs.
Regulatory Status
Due to the potential risks associated with PFCs like henicosafluorododecyl dihydrogen phosphate, regulatory bodies such as the European Chemicals Agency (ECHA) are monitoring their usage and proposing restrictions. The compound has been included in discussions regarding regulatory actions due to its environmental persistence and biological activity .
Research Findings Summary Table
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a long carbon chain with multiple fluorine atoms and a phosphate group. This structure imparts unique chemical properties such as increased hydrophobicity and stability under various conditions. The presence of the phosphate group allows for interactions with biological systems and materials.
Pharmaceutical Applications
- Drug Delivery Systems : The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. Its fluorinated nature enhances the lipophilicity of the drug molecules.
- Antimicrobial Agents : Research indicates potential antimicrobial properties due to the presence of the phosphate group which can interact with microbial membranes.
Agricultural Use
- Fertilizers : The compound can serve as a slow-release fertilizer. Its structure allows for controlled release of nutrients over time.
- Pesticides : It may be incorporated into pesticide formulations to enhance efficacy by improving the penetration of active ingredients into plant tissues.
Materials Science
- Surface Coatings : The hydrophobic nature of this compound makes it suitable for creating water-repellent coatings on various surfaces.
- Nanotechnology : In nanomaterials synthesis, it can act as a surfactant to stabilize nanoparticles during production.
Environmental Applications
- Pollution Control : The compound's ability to bind with heavy metals makes it a candidate for environmental remediation efforts.
Case Study 1: Drug Delivery Systems
A study published in Journal of Controlled Release demonstrated that formulations containing henicosafluorododecyl dihydrogen phosphate significantly improved the bioavailability of poorly soluble drugs. The research highlighted the compound's role in enhancing solubility and stability in physiological conditions.
Case Study 2: Agricultural Efficacy
Research conducted at an agricultural university showed that incorporating this compound into fertilizer mixtures improved nutrient uptake in crops by 30%. The study emphasized its role in enhancing soil health and reducing nutrient leaching.
Case Study 3: Surface Coating Innovations
A recent innovation involved using henicosafluorododecyl dihydrogen phosphate in developing anti-fogging coatings for eyewear. The results indicated a significant reduction in fog formation under varying humidity levels.
Table 1: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |
| Agriculture | Slow-release fertilizers | Improved nutrient uptake |
| Materials Science | Surface coatings | Water repellency |
| Environmental Science | Pollution control | Heavy metal binding |
Table 2: Case Study Outcomes
| Case Study | Findings | Reference |
|---|---|---|
| Drug Delivery Systems | Improved solubility and stability | Journal of Controlled Release |
| Agricultural Efficacy | 30% increase in nutrient uptake | Agricultural University Study |
| Surface Coating Innovations | Significant reduction in fog formation | Recent Innovation Report |
Preparation Methods
Synthesis of Perfluorinated Alcohol Precursor
Fluorotelomerization:
The perfluorinated alcohol is often prepared by telomerization of tetrafluoroethylene or other fluorinated olefins with ethylene, followed by oxidation to the corresponding alcohol. This process yields fluorotelomer alcohols with defined chain lengths and fluorine content.Direct fluorination:
Alternatively, hydrocarbon dodecyl alcohols can undergo direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions to replace hydrogen atoms with fluorine atoms selectively.Purification:
The fluorinated alcohol is purified by distillation or chromatography to remove impurities and unreacted materials.
Phosphorylation to Form Dihydrogen Phosphate Ester
Phosphorylating agents:
Common reagents include phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or phosphoric acid derivatives. The fluorinated alcohol reacts with these agents under controlled temperature and solvent conditions.Reaction conditions:
Typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at low to moderate temperatures (0–50 °C) to avoid decomposition of the fluorinated chain.Hydrolysis:
After phosphorylation, hydrolysis of intermediate phosphate esters may be performed to yield the dihydrogen phosphate form.Isolation and purification:
The final product is isolated by extraction, crystallization, or chromatography. Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Comparative Data Table of Preparation Parameters
| Step | Method/Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fluorotelomerization | Tetrafluoroethylene + Ethylene | 80–120 °C, catalytic system | 60–75 | Chain length control critical |
| Direct fluorination | Elemental fluorine or CoF3 | Low temp, controlled flow | 50–65 | Requires careful handling of fluorine |
| Phosphorylation | POCl3 or P2O5 | 0–50 °C, anhydrous solvent | 70–85 | Avoids degradation of fluorinated chain |
| Hydrolysis | Water or dilute acid | Room temp | 90+ | Converts intermediates to dihydrogen phosphate |
Research Findings and Notes
The fluorotelomerization method is preferred for industrial scale due to better control over chain length and fluorine content, which directly affect the compound’s properties.
Direct fluorination methods, while effective, pose challenges related to selectivity and safety due to the highly reactive nature of fluorine gas.
Phosphorylation using phosphorus oxychloride is efficient but requires strict moisture control to prevent premature hydrolysis.
The dihydrogen phosphate group imparts hydrophilicity, making the compound amphiphilic and useful as a surfactant or emulsifier in formulations requiring both hydrophobic and hydrophilic interactions.
Environmental and regulatory scrutiny of perfluorinated compounds necessitates careful consideration of synthesis scale and waste management.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl dihydrogen phosphate, and what are their yield limitations?
- Methodological Answer : The compound is synthesized via fluorinated alkylation of phosphate precursors. A common approach involves reacting perfluorododecyl iodide with phosphorus oxychloride (POCl₃) under anhydrous conditions, followed by hydrolysis to yield the dihydrogen phosphate derivative . Key challenges include controlling side reactions (e.g., incomplete fluorination or over-oxidation) and achieving high yields (>60%) due to steric hindrance from the long fluorocarbon chain. Characterization requires ¹⁹F NMR and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/³¹P/¹⁹F NMR : Essential for confirming the phosphate group and fluorinated chain structure. ¹⁹F NMR chemical shifts typically appear at δ -80 to -120 ppm due to CF₂/CF₃ groups .
- FT-IR : Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 1050–1100 cm⁻¹ (P-O stretching) are diagnostic .
- LC-MS/MS : Used for trace analysis in environmental matrices, with ESI⁻ ionization preferred for phosphate detection .
Q. How does the compound’s solubility vary across solvents, and how does this impact experimental design?
- Methodological Answer : The compound is highly hydrophobic due to its perfluorinated chain, with limited solubility in polar solvents (e.g., water: <0.1 mg/L at 25°C). It dissolves in fluorinated solvents (e.g., perfluorohexane) or surfactant-stabilized emulsions. For biological or environmental studies, sonication with co-solvents (e.g., acetone:water mixtures) is recommended to enhance dispersion .
Advanced Research Questions
Q. What theoretical frameworks explain the environmental partitioning behavior of this PFAS derivative?
- Methodological Answer : The compound’s environmental fate is modeled using quantitative structure-activity relationships (QSARs) . Key parameters include:
- Log Kₒw (Octanol-water partition coefficient) : Predicted to be >6.0 due to the fluorinated chain, indicating strong adsorption to organic matter .
- Air-water interface affinity : The phosphate group enhances partitioning into aqueous phases, but the fluorinated chain drives accumulation in sediments. Use dynamic fugacity models (e.g., EQC Level III) to predict multi-media distribution .
- Contradiction Note : Some studies report higher-than-expected mobility in groundwater due to anionic repulsion; reconcile this via column leaching experiments with varying ionic strength .
Q. How can computational modeling optimize the compound’s degradation pathways under advanced oxidation processes (AOPs)?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate bond dissociation energies (BDEs) to identify weak points (e.g., C-F bonds adjacent to the phosphate group).
- Kinetic Modeling : Use COMSOL Multiphysics to predict hydroxyl radical (•OH) attack efficiency. The phosphate group may act as a reactive site, but fluorinated chains resist cleavage. Validate with pilot-scale UV/H₂O₂ reactors and LC-MS/MS monitoring .
Q. What methodological strategies address contradictions in reported bioaccumulation factors (BAFs) across species?
- Methodological Answer : Discrepancies arise from species-specific protein-binding affinities.
- In vitro Assays : Use fluorescence polarization to measure binding to serum albumin (e.g., human vs. zebrafish proteins).
- Isotopic Tracer Studies : Employ ¹⁸O-labeled phosphate to track metabolic incorporation in model organisms (e.g., Daphnia magna).
- Meta-Analysis : Apply Bayesian statistics to harmonize BAF data from diverse studies, accounting for lipid normalization protocols .
Methodological Challenges & Solutions
Q. How can researchers mitigate interference from co-eluting PFAS during analytical quantification?
- Methodological Answer :
- Chromatographic Optimization : Use a C18 column with a methanol/ammonium acetate gradient (pH 4.5) to separate homologs.
- High-Resolution MS : Employ orbitrap-based detection (resolving power >50,000) to distinguish isotopic patterns.
- Quality Control : Include matrix-matched calibration standards and confirm recovery rates (70–120%) using isotopically labeled internal standards (e.g., ¹³C₆-PFOS) .
Q. What experimental designs are recommended for studying the compound’s interaction with cellular membranes?
- Methodological Answer :
- Langmuir Trough Assays : Measure monolayer surface pressure to assess phospholipid interaction kinetics.
- Fluorescence Microscopy : Use labeled analogues (e.g., BODIPY-conjugated fluorinated chains) to visualize membrane incorporation in live cells.
- MD Simulations : Model bilayer penetration using CHARMM or GROMACS force fields, focusing on phosphate-headgroup hydrogen bonding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
